molecular formula C56H56N6O6 B607127 Diprovocim CAS No. 2170867-89-5

Diprovocim

Cat. No. B607127
M. Wt: 909.1
InChI Key: ABZBNXFGYUSVCJ-UYMKNZQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diprovocim is a new and exceptionally potent class of Toll-like Receptor (TLR) agonists . It was discovered through a screen conducted with nearly 100,000 compounds . It acts by inducing cell-surface toll-like receptor (TLR)-2 dimerization and activation with TLR1 (TLR1/TLR2 agonist) . It bears no structural similarity to any known natural or synthetic TLR agonist .


Synthesis Analysis

The diprovocims are easy to prepare and synthetically modify . The screening leads for this new class of activators of an immune response came from a compound library designed to promote cell-surface receptor dimerization .


Molecular Structure Analysis

The crystal structure of Diprovocim in a complex with a TLR2 ectodomain revealed two Diprovocim molecules bound to the ligand binding pocket formed between two TLR2 ectodomains . Extensive hydrophobic interactions and a hydrogen-bonding network between the protein and Diprovocim molecules are observed within the defined ligand binding pocket .


Chemical Reactions Analysis

The diprovocims act by inducing cell-surface toll-like receptor (TLR)-2 dimerization and activation with TLR1 (TLR1/TLR2 agonist) . They bear no structural similarity to any known natural or synthetic TLR agonist .

Scientific Research Applications

  • Adjuvant Activity in Cancer Treatment : Diprovocim has demonstrated significant adjuvant activity in anticancer vaccination, particularly against murine melanoma. It acts as a potent synthetic small molecule agonist of TLR2/TLR1, activating these receptors and potentially enhancing the immune response against cancer cells (Su et al., 2019).

  • Mechanism of Action : Unlike canonical lipopeptide ligands of TLR2/TLR1, Diprovocim interacts uniquely with these receptors. Studies have shown that it induces the formation of TLR2/TLR1 heterodimers and TLR2 homodimers, enhancing the immune response. The crystal structure of Diprovocim in complex with TLR2 ectodomain revealed important insights into its mechanism of action (Su et al., 2019).

  • Improved Variants for Human and Murine TLR1/TLR2 Agonist Activity : Recent studies have developed next-generation Diprovocims, which retain potent agonist activity towards human TLR1/TLR2 while also showing improved efficacy in the murine system. This enhancement allows for more effective use in animal models while maintaining human TLR1/TLR2 activity, important for vaccine development and cancer treatment research (Yang et al., 2022).

  • Synergy with Anti-PD-L1 in Melanoma Treatment : Diprovocim has shown to synergize with anti–PD-L1 treatment in eliminating melanoma in mice. Its adjuvant effect significantly boosts the success of anti–PD-L1 treatment by increasing the number and activation of tumor-specific cytotoxic T lymphocytes (CTLs), indicating its potential in combination cancer therapies (Wang et al., 2018).

  • Discovery and Development : Diprovocim was discovered through a screen of nearly 100,000 compounds. It has been identified as a new class of toll-like receptor agonists with unique structural features and potent immunostimulatory properties, distinct from previously known TLR agonists (Morin et al., 2018).

Future Directions

Diprovocim has shown significant adjuvant activity in anticancer vaccination against murine melanoma . A manner by which diprovocims can be functionalized without impacting hTLR1/TLR2 activity is detailed, permitting future linkage to antigenic, targeting, or delivery moieties .

properties

IUPAC Name

(3S,4S)-1-[4-[(3S,4S)-3,4-bis[[(1S,2R)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-1-carbonyl]benzoyl]-3-N,4-N-bis[(1S,2R)-2-phenylcyclopropyl]pyrrolidine-3,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H56N6O6/c63-51(57-47-25-39(47)33-13-5-1-6-14-33)43-29-61(30-44(43)52(64)58-48-26-40(48)34-15-7-2-8-16-34)55(67)37-21-23-38(24-22-37)56(68)62-31-45(53(65)59-49-27-41(49)35-17-9-3-10-18-35)46(32-62)54(66)60-50-28-42(50)36-19-11-4-12-20-36/h1-24,39-50H,25-32H2,(H,57,63)(H,58,64)(H,59,65)(H,60,66)/t39-,40-,41-,42-,43-,44-,45-,46-,47+,48+,49+,50+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZBNXFGYUSVCJ-UYMKNZQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1NC(=O)C2CN(CC2C(=O)NC3CC3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C(=O)N6CC(C(C6)C(=O)NC7CC7C8=CC=CC=C8)C(=O)NC9CC9C1=CC=CC=C1)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1NC(=O)[C@@H]2CN(C[C@H]2C(=O)N[C@H]3C[C@@H]3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C(=O)N6C[C@H]([C@@H](C6)C(=O)N[C@H]7C[C@@H]7C8=CC=CC=C8)C(=O)N[C@H]9C[C@@H]9C1=CC=CC=C1)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H56N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

909.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diprovocim

Citations

For This Compound
145
Citations
L Su, Y Wang, J Wang, Y Mifune… - Journal of medicinal …, 2019 - ACS Publications
… Diprovocim interacts with TLR2/TLR1 through in vitro biophysical, structural, and computational approaches. We found that Diprovocim … the crystal structure of Diprovocim in a complex …
Number of citations: 56 pubs.acs.org
Y Wang, L Su, MD Morin, BT Jones… - Proceedings of the …, 2018 - National Acad Sciences
… Diprovocim, which targets the innate immune receptor TLR1/TLR2 in mice and humans. Diprovocim … Our data suggest Diprovocim boosts the success of anti–PD-L1 treatment by …
Number of citations: 86 www.pnas.org
X Wang, Y Wang, Y Zhu, X Lei, M Zhang, Y Li - European Journal of …, 2022 - Elsevier
… structural complexity and better safety compared to Diprovocim, and the chiral center of … Diprovocim derivatives with high agonistic activity, providing a clue to further optimize Diprovocim…
Number of citations: 1 www.sciencedirect.com
MD Morin, Y Wang, BT Jones, Y Mifune… - Journal of the …, 2018 - ACS Publications
… that of the screening leads, providing diprovocim-1 and diprovocim-2. The diprovocims act … The most potent diprovocim (3, diprovocim-1) elicits full agonist activity at extraordinarily low …
Number of citations: 35 pubs.acs.org
MH Yang, JL Russell, Y Mifune, Y Wang… - Journal of Medicinal …, 2022 - ACS Publications
… As a result, and because it became a key compound in the studies, we have come to refer to 35 as diprovocim-X (diprovocim-10), reflecting its chronological discovery. (34) A series of …
Number of citations: 2 pubs.acs.org
H Chen, Y Li, L Li, Z Yang, Z Wen, L Liu, H Liu, Y Chen - Acta Biomaterialia, 2023 - Elsevier
… In this study, the nanovaccines were obtained by mixing OVA or gE and Diprovocim and they were defined as p(O+D) and p(gE+D), respectively. In order to screen the optimal condition …
Number of citations: 3 www.sciencedirect.com
Y Wang, L Su, M Morin, B Jones, L Whitby… - The Journal of …, 2017 - journals.aai.org
… agonists: Neoseptin-3 and Diprovocim. Genetic studies established that … Diprovocim was found by a combination of genetic and … Diprovocim showed TLR1/2 dependent adjuvant activity …
Number of citations: 1 journals.aai.org
L Su, Y Wang, MD Morin, BT Jones… - The Journal of …, 2017 - journals.aai.org
… mouse TLR4/MD-2 and Diprovocim in complex with human TLR2 provide … Diprovocim forms a symmetrical dimer and interacts with the … Diprovocim binds to TLR2 through an extensive …
Number of citations: 1 journals.aai.org
JD Kuruc, N Archin, PJ Hanley, CR Cruz… - Human Vaccines & …, 2018 - ncbi.nlm.nih.gov
… Adding a new TLR1/2 agonist, Diprovocim, to a combination therapy of PD-1 blockade and cancer vaccination resulted in 100% survival after two months in a mouse model of …
Number of citations: 0 www.ncbi.nlm.nih.gov
R Peng, H Lin, H Zhu, Y Zhang, T Bao, W Li… - Functional & Integrative …, 2023 - Springer
Endoplasmic reticulum (ER) stress is reportedly involved in the development of ophthalmic diseases. This study aimed to investigate the role and potential mechanism of insulin-like …
Number of citations: 3 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.